molecular formula C14H19N3OS B11770440 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole CAS No. 401567-30-4

6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole

Cat. No.: B11770440
CAS No.: 401567-30-4
M. Wt: 277.39 g/mol
InChI Key: JLQMYTROQGNFOJ-UHFFFAOYSA-N
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Description

6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an isopropoxy group and a piperazine ring attached to the benzothiazole core. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with isopropyl bromide to form 2-isopropoxybenzenethiol. This intermediate is then reacted with 1-chloro-2-nitrobenzene to form 2-isopropoxy-1-nitrobenzene. The nitro group is reduced to an amine, which is then cyclized with carbon disulfide and potassium hydroxide to form the benzothiazole ring. Finally, the piperazine ring is introduced through nucleophilic substitution with piperazine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole sulfur can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Properties

CAS No.

401567-30-4

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

2-piperazin-1-yl-6-propan-2-yloxy-1,3-benzothiazole

InChI

InChI=1S/C14H19N3OS/c1-10(2)18-11-3-4-12-13(9-11)19-14(16-12)17-7-5-15-6-8-17/h3-4,9-10,15H,5-8H2,1-2H3

InChI Key

JLQMYTROQGNFOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)N=C(S2)N3CCNCC3

Origin of Product

United States

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